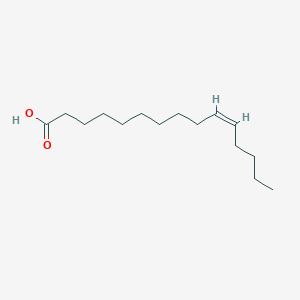

10Z-pentadecenoic acid

Beschreibung

Contextualizing Unique Monounsaturated Fatty Acid Structures in Biological Systems

Monounsaturated fatty acids (MUFAs) possess a single carbon-carbon double bond, which can exist in different positions along the acyl chain, creating various isomers. nih.govresearchgate.net The specific location and configuration (cis/trans) of this double bond significantly influence the fatty acid's physical and chemical properties, and consequently, its biological functions. researchgate.netrsc.org

The cis configuration, common in naturally occurring fatty acids, introduces a "kink" in the hydrocarbon chain. scbt.comwikipedia.org This bend limits the close packing of fatty acid molecules, which in turn affects the fluidity and permeability of cell membranes. scbt.comwikipedia.org The unique structural features of MUFAs, such as the kink in their chain, also dictate their interactions with proteins and other lipids, impacting cellular signaling and metabolic pathways. scbt.com

The structural isomerism of MUFAs presents a significant analytical challenge, as isomers are often difficult to differentiate using standard mass spectrometry alone. nih.govresearchgate.net However, advancements in analytical techniques are enabling researchers to better identify and quantify specific isomers, paving the way for a deeper understanding of their distinct biological roles. nih.govrsc.org

Research Significance of Odd-Chain Monounsaturated Fatty Acids in Specialized Lipidomics

Odd-chain fatty acids (OCFAs), which contain an odd number of carbon atoms, are relatively rare in comparison to their even-chained counterparts. news-medical.net Historically, they were considered of little physiological importance and were often used as internal standards in lipid analysis. mdpi.com However, recent research has highlighted their potential significance as biomarkers for dietary intake and disease risk. mdpi.comnih.gov

Odd-chain monounsaturated fatty acids (OC-MUFAs), such as (10Z)-pentadec-10-enoic acid, are a subclass of OCFAs that are gaining attention in the field of lipidomics. Lipidomics is the large-scale study of lipids in biological systems. The presence and concentration of specific OC-MUFAs can provide insights into metabolic pathways and the influence of diet and gut microbiome on human health. news-medical.net For instance, studies have shown that the distribution of OCFAs across different lipid classes is heterogeneous and can be associated with health outcomes in a sex-specific manner. nih.govresearchgate.net

The metabolism of OCFAs differs from that of even-chain fatty acids, yielding propionyl-CoA instead of acetyl-CoA during β-oxidation. news-medical.netmdpi.com This metabolic distinction suggests that OCFAs may have unique physiological effects.

Current Research Landscape and Key Unexplored Avenues for (10Z)-Pentadec-10-enoic Acid

While there has been a growing interest in OCFAs, research specifically focused on (10Z)-pentadec-10-enoic acid remains limited. A significant number of publications mention the compound, but detailed investigations into its specific biological functions are not widespread. hmdb.ca

Current research on OCFAs primarily revolves around the more abundant saturated forms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), and their association with conditions like type 2 diabetes. mdpi.comnih.gov Some studies have begun to explore the profiles of odd-chain fatty acyl-containing lipids in diseases like colon cancer, revealing remodeling of triacylglycerols. nih.gov The presence of (10Z)-heptadec-10-enoic acid has been noted in some marine organisms. nih.gov

Key unexplored avenues for (10Z)-pentadec-10-enoic acid research include:

Biosynthesis and Metabolism: The specific enzymatic pathways responsible for the synthesis of (10Z)-pentadec-10-enoic acid and its subsequent metabolic fate in various organisms are largely unknown.

Biological Activity: The precise biological functions of this specific OC-MUFA, including its potential roles in cell signaling, membrane dynamics, and as a precursor for other bioactive molecules, require further investigation.

Distribution in Nature: A comprehensive understanding of the distribution and abundance of (10Z)-pentadec-10-enoic acid across different species and food sources is needed.

Biomarker Potential: Further studies are necessary to determine if (10Z)-pentadec-10-enoic acid can serve as a specific biomarker for particular dietary exposures or disease states.

The development of advanced analytical methods will be crucial for accurately identifying and quantifying (10Z)-pentadec-10-enoic acid in complex biological samples, which will be essential for advancing our understanding of this unique fatty acid. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-pentadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSAEQXOXTDAM-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Occurrence and Distribution of 10z Pentadec 10 Enoic Acid

Identification in Microbial Systems

The microbial world, with its vast metabolic diversity, is a primary source of many unique fatty acids, including odd-chain varieties. The synthesis and presence of (10Z)-pentadec-10-enoic acid in bacteria, archaea, and fungi are subjects of ongoing scientific inquiry.

Presence in Specific Bacterial and Archaeal Species (e.g., Pyrococcus furiosus)

Archaea are renowned for their unique membrane lipids, which are predominantly composed of ether-linked isoprenoid chains rather than the ester-linked fatty acids found in bacteria and eukaryotes. This fundamental difference, often termed the "lipid divide," confers stability to archaeal membranes, particularly in the extreme environments they often inhabit. oup.com

Despite the prevalence of ether lipids, fatty acids have been identified as minor components in some archaea. A notable study on the hyperthermophilic archaeon Pyrococcus furiosus reported the presence of 18 different fatty acids, including saturated, monounsaturated, and dicarboxylic acids. nih.gov This was a significant finding, as it was the first report of fatty acids in an archaeon. nih.gov While this early work laid the groundwork, more recent and detailed lipidomic analyses of P. furiosus have focused on its complex polar and core ether lipids, revealing a large diversity of these compounds and noting inconsistencies in the characterization of its full lipidome. nih.govresearchgate.net

The capacity for fatty acid synthesis in archaea is a topic of active research. Genomic studies suggest that many archaea may be capable of synthesizing fatty acids through pathways that are chimeras of bacterial and archaeal enzymes. oup.com While the presence of pentadec-10-enoic acid in P. furiosus has been noted in databases, detailed quantitative data on the (10Z) isomer specifically remains to be fully elucidated in the primary literature.

In the broader bacterial domain, odd-numbered fatty acids are common constituents of membrane lipids in many species. news-medical.net Their synthesis often starts from propionyl-CoA as a primer, leading to the formation of odd-chain fatty acids.

Production by Yeast and Fungal Strains

In the fungal kingdom, fatty acid profiles are typically dominated by even-chain fatty acids. nih.gov Odd-chain fatty acids, including C15 and C17 variants, are generally found in negligible amounts in wild-type yeasts and fungi. science.gov However, the metabolic flexibility of these organisms has made them targets for metabolic engineering to produce valuable compounds.

The oleaginous yeast Yarrowia lipolytica, known for its ability to accumulate large amounts of lipids, has been successfully engineered to produce odd-chain fatty acids. science.govnih.gov This is typically achieved by providing an external precursor like propionate (B1217596), which serves as the starting block for odd-chain fatty acid synthesis, and by genetically modifying the yeast's metabolic pathways to enhance the incorporation of this precursor into fatty acids. science.govnih.govscribd.com While these studies demonstrate the potential for producing odd-chain fatty acids like heptadecenoic acid (C17:1) in high quantities, the natural, unstimulated production of (10Z)-pentadec-10-enoic acid in common yeast and fungal strains has not been reported as a significant metabolic product. nih.govscribd.com

Detection in Plant Lipid Profiles

The lipid profiles of plants are incredibly diverse, with fatty acid composition varying significantly between species, tissues, and developmental stages. While common fatty acids like palmitic, oleic, and linoleic acids are widespread, certain plants also synthesize unusual fatty acids.

(10Z)-Pentadec-10-enoic acid has been identified in the lipid profile of specific plants. For instance, it has been reported in the edible seed tissues of jackfruit (Artocarpus heterophyllus). researchgate.net The presence of odd-chain fatty acids in plants can arise from the degradation of 2-hydroxy fatty acids, as seen in Arabidopsis thaliana, where such processes are linked to plant immunity. nih.gov

The following table summarizes the reported occurrence of (10Z)-pentadec-10-enoic acid in a plant species.

| Plant Species | Tissue | Reported Presence of (10Z)-Pentadec-10-enoic acid |

| Artocarpus heterophyllus (Jackfruit) | Seed | Detected |

Occurrence in Non-Human Animal Tissues and Biofluids

Odd-chain fatty acids are regularly detected in the tissues and biofluids of various animals. Their presence is often linked to diet and the metabolic activity of gut microbiota.

A significant finding is the detection and quantification of cis-10-pentadecanoic acid in the tissues of wild Mallard ducks (Anas platyrhynchos). A study analyzing the fatty acid profiles of Mallards from different hunting districts in Poland reported notable amounts of this fatty acid in both breast and leg muscles. nih.gov The concentration of cis-10-pentadecanoic acid was found to be significantly higher in ducks from the Leszno hunting district compared to the Siedlce district. nih.gov

The following interactive table presents the concentration of cis-10-pentadecanoic acid found in the tissues of Mallard ducks.

| Tissue | Location (Hunting District) | Concentration (% of total fatty acids) |

| Breast Muscle | Leszno | 1.51 |

| Leg Muscle | Leszno | 1.15 |

In geese, fatty liver studies have also analyzed the detailed fatty acid composition. While pentadecanoic acid (C15:0) was detected, cis-10-pentadecanoic acid was noted as not detected in one such study. science.gov Ruminant animals are a well-known source of odd-chain fatty acids in the human diet, primarily due to the microbial fermentation in their rumen. researchgate.netresearchgate.net These microbial communities synthesize odd-chain fatty acids, which are then absorbed by the animal and incorporated into their tissues and milk fat. researchgate.net

The presence of pentadecenoic acid isomers has also been noted in marine invertebrates. For example, a study on the Mediterranean opisthobranch Haminaea templadoi identified (Z)-6-pentadecenoic acid, highlighting that different isomers of C15:1 can be found in the animal kingdom.

Ecological Niche and Environmental Presence

The distribution of (10Z)-pentadec-10-enoic acid in various organisms points to its integration into different ecological niches. The primary source of odd-chain fatty acids in many ecosystems is microbial activity. In the gut of ruminants and other animals, bacteria produce these fatty acids, which then enter the food chain. news-medical.netresearchgate.net

Environmental chemists have utilized odd-chain fatty acids as molecular tracers for microbial turnover in environments like soils and sediments. news-medical.net The analysis of fatty acids in surface sediments of mangrove ecosystems, for example, uses the presence of odd and branched-chain fatty acids as biomarkers for bacterial proliferation. While these studies often focus on saturated odd-chain fatty acids like C15:0 and C17:0, the presence of unsaturated variants like (10Z)-pentadec-10-enoic acid in certain organisms suggests it may also play a role as a biomarker in specific contexts. The detection of this fatty acid in both terrestrial plants and aquatic birds indicates its transfer through various trophic levels.

Biosynthesis Pathways and Metabolic Regulation of 10z Pentadec 10 Enoic Acid

De Novo Synthetic Mechanisms for Odd--Chain Fatty Acids

The foundational pathway for creating odd-chain fatty acids, such as the precursor to (10Z)-pentadec-10-enoic acid, diverges from the standard synthesis of even-chain fatty acids through the use of a different initiating molecule.

The de novo synthesis of odd-chain fatty acids is initiated by the carboxylation of propionyl-CoA to form methylmalonyl-CoA. Propionyl-CoA, a three-carbon molecule, serves as the primary building block, or "primer," for the synthesis of these fatty acids. This process is in contrast to the synthesis of even-chain fatty acids, which uses the two-carbon molecule acetyl-CoA as the initial primer. The fatty acid synthase (FASN) complex then sequentially adds two-carbon units from malonyl-CoA to the initial propionyl-CoA primer. This series of elongation steps ultimately results in the formation of a saturated odd-chain fatty acid, such as pentadecanoic acid (C15:0). The availability of propionyl-CoA is a critical regulatory point in the synthesis of odd-chain fatty acids.

The fatty acid synthase (FASN) system, while primarily responsible for producing straight-chain saturated fatty acids, exhibits a degree of "promiscuity" by being able to utilize alternative primers to acetyl-CoA. This flexibility allows FASN to incorporate propionyl-CoA to generate straight odd-chain fatty acids. Furthermore, FASN can also utilize primers derived from the catabolism of branched-chain amino acids, leading to the synthesis of monomethyl branched-chain fatty acids. This demonstrates that the specificity of FASN is not absolute, allowing for the synthesis of a diverse range of fatty acid structures depending on the available biosynthetic precursors.

The catabolism of branched-chain amino acids (BCAAs), such as isoleucine, valine, and methionine, is a significant source of propionyl-CoA. The breakdown of these amino acids generates intermediates that are converted into propionyl-CoA, which can then enter the de novo lipogenesis pathway. This metabolic link is crucial for the synthesis of odd-chain fatty acids, as it directly supplies the necessary three-carbon primer. Consequently, the rate of BCAA catabolism can directly influence the cellular pool of propionyl-CoA and, therefore, the production of odd-chain fatty acids like pentadecanoic acid.

Desaturation and Elongation Pathways in Lipid Biogenesis

Once the saturated odd-chain fatty acid precursor, pentadecanoic acid (C15:0), is synthesized, it can undergo further modifications by desaturase and elongase enzymes to produce a variety of other fatty acids, including (10Z)-pentadec-10-enoic acid.

The introduction of a double bond into a saturated fatty acid is catalyzed by a class of enzymes known as fatty acid desaturases. The position of the double bond is determined by the specific desaturase enzyme. For the synthesis of (10Z)-pentadec-10-enoic acid from pentadecanoic acid (C15:0), a Δ10-desaturase would be required to introduce a double bond at the 10th carbon from the carboxyl end. While Δ9-desaturase is one of the most common desaturases, acting on saturated fatty acids like palmitic (C16:0) and stearic (C18:0) acids, the direct action of a specific Δ10-desaturase on C15:0 is less commonly characterized in mammals but has been identified in some organisms like plants.

Other desaturases, such as Δ5, Δ6, Δ15, and Δ17, are typically involved in the synthesis of polyunsaturated fatty acids from longer-chain fatty acid precursors. For instance, Δ5 and Δ6 desaturases are key enzymes in the conversion of linoleic acid and alpha-linolenic acid into arachidonic acid and eicosapentaenoic acid, respectively. The Δ15 and Δ17 desaturases are more commonly found in plants and some invertebrates and are responsible for synthesizing omega-3 fatty acids.

The table below summarizes the typical substrates and products of various fatty acid desaturases.

| Enzyme | Typical Substrate(s) | Typical Product(s) |

| Δ9 Desaturase | Palmitic acid (16:0), Stearic acid (18:0) | Palmitoleic acid (16:1n-7), Oleic acid (18:1n-9) |

| Δ6 Desaturase | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3) | γ-Linolenic acid (18:3n-6), Stearidonic acid (18:4n-3) |

| Δ5 Desaturase | Dihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3) | Arachidonic acid (20:4n-6), Eicosapentaenoic acid (20:5n-3) |

| Δ15 Desaturase | Linoleic acid (18:2n-6) | α-Linolenic acid (18:3n-3) |

| Δ17 Desaturase | Arachidonic acid (20:4n-6), Eicosapentaenoic acid (20:5n-3) | Docosapentaenoic acid (22:5n-3) |

Fatty acid elongase enzymes are responsible for increasing the carbon chain length of fatty acids. These enzymes, designated as ELOVL (Elongation of Very Long Chain Fatty Acids), work in concert with desaturases to produce a wide array of fatty acids. While the primary synthesis of the C15 backbone of (10Z)-pentadec-10-enoic acid is through de novo synthesis primed by propionyl-CoA, elongase enzymes could theoretically contribute by elongating shorter odd-chain fatty acids. For example, an ELOVL enzyme could potentially elongate a C13 odd-chain fatty acid to produce pentadecanoic acid (C15:0), which would then be available for desaturation. The ELOVL family consists of several members (ELOVL1-7), each with different specificities for the chain length and saturation of their fatty acid substrates.

The table below details the substrate specificity of various human ELOVL enzymes.

| Enzyme | Primary Substrate(s) |

| ELOVL1 | C18-C26 saturated and monounsaturated fatty acids |

| ELOVL2 | C18-C22 polyunsaturated fatty acids |

| ELOVL3 | C16-C22 saturated and monounsaturated fatty acids |

| ELOVL4 | C24-C36 very-long-chain saturated and monounsaturated fatty acids |

| ELOVL5 | C16-C20 saturated, monounsaturated, and polyunsaturated fatty acids |

| ELOVL6 | C12-C16 saturated and monounsaturated fatty acids |

| ELOVL7 | C16-C20 saturated and monounsaturated fatty acids |

Auxiliary Enzyme Systems in Fatty Acid Metabolism

The catabolism of unsaturated fatty acids like (10Z)-pentadec-10-enoic acid requires not only the core enzymes of the β-oxidation pathway but also specialized auxiliary enzymes to handle the non-standard structures created by the presence of double bonds.

The degradation of (10Z)-pentadec-10-enoic acid proceeds through the mitochondrial β-oxidation spiral, a process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. jackwestin.comaocs.org However, the cis double bond at carbon 10 presents a challenge to the standard enzymatic machinery.

After three cycles of β-oxidation, the original 15-carbon fatty acyl-CoA is reduced to a 9-carbon chain, and the double bond is now located between carbons 3 and 4, resulting in a cis-Δ³-enoyl-CoA intermediate. pharmaxchange.infoourbiochemistry.com This intermediate is not a suitable substrate for acyl-CoA dehydrogenase, the next enzyme in the standard β-oxidation pathway. ourbiochemistry.com At this juncture, an auxiliary enzyme, Δ³,Δ²-enoyl CoA isomerase , becomes essential. nih.govwikipedia.org This isomerase catalyzes the repositioning of the double bond from the cis-Δ³ to the trans-Δ² position. ourbiochemistry.comwikipedia.org The resulting trans-Δ²-enoyl-CoA is a standard substrate that can re-enter and complete the β-oxidation pathway. ourbiochemistry.comlibretexts.org

Studies using Saccharomyces cerevisiae have demonstrated this dependency. Yeast mutants lacking the Δ³,Δ²-enoyl CoA isomerase (eci1Δ) are unable to efficiently degrade (10Z)-pentadecenoic acid. wiley.comresearchgate.net Expression of functional Δ³,Δ²-enoyl CoA isomerase in these mutants restores their ability to metabolize the fatty acid. wiley.comresearchgate.net The complete degradation of (10Z)-pentadecenoic acid ultimately requires the action of Δ³,Δ²-enoyl CoA isomerase on the 3E-nonenoyl CoA intermediate. wiley.comresearchgate.net

Table 1: Key Auxiliary Enzymes in the β-Oxidation of (10Z)-Pentadec-10-enoic Acid

| Enzyme | Abbreviation | Function | Intermediate Substrate | Product |

| Δ³,Δ²-enoyl CoA isomerase | ECI | Catalyzes the isomerization of a cis- or trans-Δ³ double bond to a trans-Δ² double bond. nih.govwikipedia.org | cis-Δ³-Nonenoyl-CoA | trans-Δ²-Nonenoyl-CoA |

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a crucial regulatory role in lipid metabolism by catalyzing the hydrolysis of fatty acyl-CoAs into free fatty acids and coenzyme A (CoA). nih.govnih.gov This action modulates the size and availability of the intracellular acyl-CoA pool, which contains the activated fatty acids destined for metabolic pathways like β-oxidation or incorporation into complex lipids. nih.govnih.gov

By controlling the levels of acyl-CoAs, ACOTs can influence the rate of fatty acid oxidation. nih.gov For instance, high ACOT activity can decrease the concentration of specific acyl-CoAs, potentially downregulating their entry into the mitochondrial β-oxidation spiral. Conversely, by liberating free fatty acids, they can affect intracellular signaling and trafficking. These enzymes are found in various cellular compartments, including mitochondria and peroxisomes, where β-oxidation occurs. nih.govresearchgate.net The expression and activity of ACOTs are themselves regulated by nutritional factors and transcription factors like peroxisome proliferator-activated receptors (PPARs), highlighting their integral role in maintaining lipid homeostasis. nih.gov ACOT7, for example, is known to specifically hydrolyze long-chain acyl-CoAs and is implicated in regulating the synthesis of unsaturated fatty acids. mdpi.com

Cytochrome P450 (CYP) enzymes are a versatile superfamily of monooxygenases that can introduce functional groups into a wide array of substrates, including fatty acids. mdpi.comresearchgate.net In fatty acid metabolism, their primary role is hydroxylation, which involves the insertion of a hydroxyl group (–OH) at various positions along the carbon chain. mdpi.comresearchgate.net This functionalization can occur at the terminal (ω) carbon, sub-terminal (ω-1, ω-2, etc.) positions, or at in-chain carbons. researchgate.netnih.gov

While direct evidence for the functionalization of (10Z)-pentadecenoic acid is specific, the broad substrate specificity of many CYP enzymes suggests it is a potential target. nih.gov For example, CYP4A enzymes are known as fatty acid ω-hydroxylases, while other CYP families can perform in-chain hydroxylation. nih.gov The introduction of a hydroxyl group converts the fatty acid into a hydroxy fatty acid, a bifunctional molecule with altered chemical properties. researchgate.net These hydroxy fatty acids can serve as building blocks for specialized lipids or act as signaling molecules. nih.gov The regio- and stereoselectivity of the hydroxylation can vary significantly between different CYP isoforms, allowing for the generation of a diverse range of functionalized products. nih.govacs.org

Genetic and Molecular Regulation of (10Z)-Pentadec-10-enoic Acid Biosynthesis

The biosynthesis of a specific unsaturated fatty acid like (10Z)-pentadec-10-enoic acid is a result of the coordinated action of fatty acid synthase (FAS), elongases, and desaturases. The expression of the genes encoding these enzymes is tightly controlled by a network of transcription factors and cellular signaling pathways.

The synthesis of unsaturated fatty acids from saturated precursors is catalyzed by desaturase enzymes, which introduce double bonds, while elongase enzymes extend the carbon chain. agriculturejournals.cznih.gov The expression of the genes for these enzymes is regulated at the transcriptional level by several key transcription factors that respond to hormonal and nutritional cues. nih.govfoodandnutritionresearch.net

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a major activator of lipogenesis. foodandnutritionresearch.netredalyc.org It upregulates the expression of genes involved in fatty acid synthesis, including desaturases (like Δ9-desaturase) and elongases (like ELOVL5 and ELOVL6). nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid oxidation. However, it also influences the expression of desaturase and elongase genes. nih.govfoodandnutritionresearch.net

Liver X Receptors (LXRs): LXRs can induce the expression of SREBP-1c, thereby indirectly promoting the expression of desaturase and elongase genes. nih.govcsic.es

Carbohydrate-Responsive Element-Binding Protein (ChREBP): In response to high glucose levels, ChREBP, in conjunction with its partner MLX, activates the transcription of lipogenic genes, including desaturases. nih.govfoodandnutritionresearch.net

Environmental factors, such as temperature, can also regulate the expression of these genes. In some fish species, for instance, lower temperatures lead to increased expression of Δ6-fatty acid desaturase (FADS2) to maintain membrane fluidity. agriculturejournals.cz

Table 2: Key Transcription Factors Regulating Fatty Acid Desaturase and Elongase Genes

| Transcription Factor | Primary Function | Effect on Desaturase/Elongase Expression | Key Activators/Signals |

| SREBP-1c | Master regulator of lipogenesis. redalyc.org | Upregulates expression of Δ9D, Δ6D, Δ5D, ELOVL5, ELOVL6. nih.govnih.gov | Insulin, LXR activation. nih.gov |

| PPARα | Master regulator of fatty acid oxidation. foodandnutritionresearch.net | Required for fibrate-mediated induction of Δ9D, Δ6D, Δ5D, ELOVL5, ELOVL6. nih.gov | Fatty acids and their derivatives. foodandnutritionresearch.net |

| LXR | Regulates cholesterol and fatty acid metabolism. csic.es | Upregulates expression by inducing SREBP-1c. nih.gov | Oxysterols (cholesterol metabolites). nih.gov |

| ChREBP/MLX | Mediates glucose-induced gene expression. foodandnutritionresearch.net | Upregulates expression of desaturases. nih.gov | High glucose levels. nih.gov |

Cellular signaling pathways integrate various external and internal signals to control metabolic processes, including fatty acid synthesis. numberanalytics.comwiley.com

The PI3K/Akt/mTOR pathway is a central signaling axis that promotes anabolic processes. redalyc.orgfrontiersin.org Activation of this pathway, typically by growth factors or insulin, leads to the activation of mTORC1. redalyc.orgwiley.com mTORC1, in turn, promotes the processing and activation of SREBP-1, the master transcriptional regulator of fatty acid synthesis. wiley.comfrontiersin.org Therefore, this pathway directly links cellular growth signals to the production of new lipids required for membrane biogenesis and energy storage. frontiersin.org

Conversely, the AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. redalyc.org When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. It then phosphorylates and inhibits key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), and suppresses anabolic pathways to conserve energy. redalyc.orgnih.gov AMPK activation effectively shuts down lipid synthesis in favor of catabolic, energy-producing processes like fatty acid oxidation. redalyc.org

Fatty acids themselves and their derivatives can also act as signaling molecules, influencing pathways that regulate inflammation and cell growth, thereby creating feedback loops that control their own metabolism. numberanalytics.com

Modulation by Environmental Cues and Nutritional Factors in Model Organisms

The biosynthesis and resulting concentration of (10Z)-pentadec-10-enoic acid, like other fatty acids, are not static but are dynamically modulated by a range of external stimuli. Research in various model organisms has demonstrated that both environmental conditions and nutritional inputs can significantly alter the fatty acid profile, including the relative abundance of C15:1. These modulations are critical for organisms to adapt to changing surroundings, such as temperature fluctuations, or to reflect the metabolic consequences of their diet.

Influence of Environmental Cues

Environmental stressors are potent regulators of lipid metabolism. Organisms adjust the composition of their cell membranes, a process known as homeoviscous adaptation, to maintain optimal fluidity and function in response to external changes. Temperature and environmental contaminants are two of the most studied cues in this context.

Temperature Adaptation in Bacteria:

In psychrophilic (cold-adapted) bacteria, temperature is a critical environmental factor that dictates the composition of membrane fatty acids. To maintain membrane fluidity at low temperatures, these bacteria often increase the proportion of unsaturated fatty acids. Studies on psychrophilic bacteria isolated from glacial environments have identified n-C15:1(cis-10), which is (10Z)-pentadecenoic acid, as a component of their cell membranes. nih.gov The general trend observed is an increase in the production of straight-chain monounsaturated fatty acids (n-MUFAs) at lower growth temperatures (e.g., 5°C and 15°C) compared to higher temperatures (e.g., 25°C and 35°C). nih.gov

This response is primarily regulated at the genetic level through the expression of fatty acid desaturase enzymes. kopri.re.kr For instance, the Δ-9-fatty acid desaturase gene (desA) in Pseudomonas sp. is instrumental in this process. kopri.re.kroup.com Increased activity of this enzyme at lower temperatures leads to a higher degree of unsaturation in membrane lipids, a crucial adaptation for survival in cold environments. mdpi.comoup.com

Table 1: Effect of Growth Temperature on the Relative Abundance of n-Monounsaturated Fatty Acids (n-MUFAs) in Gram-Negative vs. Gram-Positive Psychrophilic Bacteria.

| Bacterial Group | Growth Temperature | Relative Abundance of n-MUFAs (%) |

|---|---|---|

| Gram-Negative | 5°C | High |

| Gram-Negative | 15°C | High |

| Gram-Negative | 25°C | Lower |

| Gram-Negative | 35°C | Lower |

| Gram-Positive | 5°C | High |

| Gram-Positive | 15°C | High |

| Gram-Positive | 25°C | Lower |

| Gram-Positive | 35°C | Lower |

Modulation by Environmental Contaminants:

Exposure to environmental toxins can significantly disrupt lipid metabolism. Research on aquatic model organisms has shown that pollutants can alter fatty acid profiles. A study on the impact of microcystin-LR (MC-LR), a common cyanotoxin, on fish revealed significant changes in the levels of monounsaturated fatty acids. Specifically, chronic exposure to MC-LR at concentrations of 1 and 60 µg/L led to a significant elevation in hepatic levels of 10Z-heptadecenoic acid (C17:1), a close structural analog of (10Z)-pentadecenoic acid.

The underlying mechanism for this change involves the upregulation of genes responsible for fatty acid biosynthesis. nih.govmdpi.com Studies in zebrafish exposed to MC-LR showed increased mRNA expression of key lipogenic genes, including stearoyl-CoA desaturase (scd). nih.govmdpi.comnih.gov The SCD enzyme is responsible for introducing the cis-double bond in saturated fatty acyl-CoAs, and its increased expression directly contributes to the observed rise in monounsaturated fatty acids. nih.gov

Table 2: Effect of Microcystin-LR (MC-LR) Exposure on Monounsaturated Fatty Acid (MUFA) Levels in Fish Liver.

| Model Organism | Exposure Group | Effect on MUFA Levels (including 10Z-Heptadecenoic Acid) | Associated Gene Expression Change |

|---|---|---|---|

| Fish (species not specified in source) | Control (0 µg/L MC-LR) | Baseline | Baseline |

| Fish (species not specified in source) | 1 µg/L MC-LR | Significantly Elevated | Upregulation of stearoyl-CoA desaturase (scd) |

| Fish (species not specified in source) | 60 µg/L MC-LR | Significantly Elevated | Upregulation of stearoyl-CoA desaturase (scd) |

Influence of Nutritional Factors

The composition of dietary lipids is a primary determinant of an organism's tissue fatty acid profile. The balance of saturated, monounsaturated, and polyunsaturated fats in the diet directly influences the substrate availability for endogenous fatty acid synthesis and modification.

In broiler chickens, for example, the fatty acid profile of breast meat and abdominal fat directly reflects the fatty acid composition of the dietary fat source, whether it be rapeseed oil, lard, or palm oil. mdpi.com Diets rich in polyunsaturated fatty acids (PUFAs), such as those containing sunflower or linseed oil, can decrease the de novo synthesis of monounsaturated fatty acids. kopri.re.kr This is due to the regulatory effect of PUFAs on the expression and activity of enzymes like stearoyl-CoA desaturase (SCD). nih.gov High levels of dietary PUFAs tend to suppress SCD gene expression, thereby reducing the conversion of saturated fatty acids to monounsaturated fatty acids. nih.govwur.nl

Furthermore, the precursor for odd-chain fatty acids, including (10Z)-pentadecenoic acid, is propionyl-CoA, as opposed to the acetyl-CoA used for even-chain fatty acids. nih.gov Therefore, dietary factors that influence the availability of propionyl-CoA, such as the intake of certain amino acids or fermentable fibers that produce propionate (B1217596) in the gut, can also modulate the endogenous synthesis of odd-chain fatty acids. csic.es

Biological Roles and Functional Implications of 10z Pentadec 10 Enoic Acid in Non Human Biological Systems

Classification as a Metabolite and its Lipidomic Significance

(10Z)-Pentadec-10-enoic acid, also known as cis-10-Pentadecenoic acid, is classified as a long-chain fatty acid. hmdb.ca Its structure consists of a 15-carbon aliphatic chain with a cis-configured double bond at the tenth carbon position. hmdb.cacymitquimica.com As a metabolite, it belongs to the class of organic compounds known as fatty acyls. hmdb.ca The systematic study of such lipid metabolites is the focus of lipidomics, a specialized branch of metabolomics. nih.gov Lipidomics aims to identify and quantify the full complement of lipids in a biological system to understand their role in health and disease. nih.gov The use of non-endogenous fatty acids similar in structure to (10Z)-pentadecenoic acid has been instrumental in tracing metabolic pathways and understanding complex biological systems. nih.gov For instance, researchers have used the related 10Z-heptadecenoic acid to investigate oleoylethanolamide biosynthesis in rats. nih.gov

Table 1: Chemical Classification of (10Z)-Pentadec-10-enoic Acid

| Category | Classification | Source(s) |

| Kingdom | Organic compounds | hmdb.ca |

| Super Class | Lipids and lipid-like molecules | hmdb.ca |

| Class | Fatty Acyls | hmdb.ca |

| Sub Class | Fatty acids and conjugates | hmdb.ca |

| Direct Parent | Long-chain fatty acids | hmdb.ca |

| Alternative Parents | Unsaturated fatty acids, Straight chain fatty acids, Monocarboxylic acids and derivatives | hmdb.ca |

| Molecular Formula | C15H28O2 | caymanchem.comlarodan.com |

Involvement in Cellular Signaling and Metabolic Modulation in Cell Lines

In vitro studies using specific cell lines have demonstrated that (10Z)-pentadec-10-enoic acid can modulate cellular metabolic pathways, particularly those related to inflammation and immune response.

Research has shown that (10Z)-pentadecenoic acid can influence the kynurenine (B1673888) pathway, a critical metabolic route for tryptophan degradation. caymanchem.comnih.gov In the human monocytic cell line THP-1, treatment with interferon-gamma (IFN-γ) typically induces this pathway. caymanchem.comnih.gov However, (10Z)-pentadecenoic acid has been observed to inhibit the IFN-γ-induced production of kynurenine in these cells by 16%. caymanchem.comchemicalbook.comlookchem.com This finding points to a specific modulatory role of this fatty acid in cellular responses to pro-inflammatory stimuli. caymanchem.com

Table 2: Effect of (10Z)-Pentadecenoic Acid on Kynurenine Production

| Cell Line | Inducing Agent | Effect of (10Z)-Pentadecenoic Acid | Inhibition Rate | Source(s) |

|---|

The inhibition of kynurenine production is directly linked to the activity of Indoleamine 2,3-dioxygenase-1 (IDO-1), the first and rate-limiting enzyme in the tryptophan metabolism pathway. nih.gov IDO-1 is an inducible enzyme that plays a crucial role in immune suppression. nih.gov A study analyzing the structure-function relationship of various fatty acids found that they could inhibit IDO-1 activity in THP-1 cells. nih.gov The inhibitory activity of individual fatty acids was shown to be dependent on their chain length, the number of double bonds, and the bond configuration. nih.gov The research by Costabile, M., et al. specifically identified that a significant portion of fatty acids in a commercial library, which would include structures like (10Z)-pentadecenoic acid, inhibited IDO-1 activity. caymanchem.comnih.gov

Contribution to Microbial Physiology and Metabolism

Fatty acids are integral to the physiology and metabolism of microorganisms. frontiersin.org They are involved in numerous cellular processes, and bacteria can produce unique fatty acid metabolites. frontiersin.orgnih.gov Evidence indicates that (10Z)-pentadec-10-enoic acid is present in certain microbes. Specifically, it has been identified as a component in the hyperthermophilic archaeon Pyrococcus furiosus. wikidata.org Furthermore, related odd-chain fatty acids are known to be part of microbial metabolism; for example, heptadecenoic acid is a metabolite found in Escherichia coli. nih.gov The gut microbiome is also actively involved in the metabolism of fatty acids, which can influence host physiology. nih.gov

Role in Plant Biochemistry and Oxylipin Pathways

In plants, fatty acids serve as precursors for a large family of signaling molecules known as oxylipins. aocs.orgnih.gov The oxylipin pathway begins with the oxidation of polyunsaturated fatty acids by enzymes like lipoxygenases (LOX) or α-dioxygenases (α-DOX). aocs.orgresearchgate.net This initial step creates hydroperoxy fatty acids, which are then converted into a diverse array of bioactive compounds, including jasmonates. researchgate.netnih.gov These molecules regulate developmental processes and mediate responses to environmental stresses like wounding and pathogen attack. aocs.orgnih.gov While direct studies on the role of (10Z)-pentadec-10-enoic acid in this pathway are limited, the related compound (10Z)-heptadecenoic acid is recognized as a plant metabolite. nih.gov The presence and metabolism of various fatty acids are crucial for the synthesis of these vital signaling compounds in plant biochemistry. plantfadb.orggerli.com

Advanced Analytical Methodologies for 10z Pentadec 10 Enoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including (10Z)-pentadec-10-enoic acid. Due to the low volatility of free fatty acids, a derivatization step is typically required. shimadzu.comrestek.com The most common method involves converting the fatty acid into its corresponding fatty acid methyl ester (FAME) through esterification with reagents like boron trifluoride in methanol. restek.com This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. restek.com

The identification of the (10Z)-pentadec-10-enoic acid methyl ester is achieved through a combination of its retention time on the GC column and its mass spectrum. uib.no The retention time is dependent on the column's stationary phase, with polar capillary columns such as those with cyano-propyl-siloxane (e.g., BPX70, DB-23) or polyethylene (B3416737) glycol (e.g., FAMEWAX) phases being commonly used for FAME analysis. restek.comuib.no These columns separate FAMEs based on their carbon chain length and the number and position of double bonds. The mass spectrum provides structural information. For FAMEs, electron ionization (EI) can cause extensive fragmentation, but provides a characteristic fingerprint. shimadzu.com Chemical ionization (CI) is a softer ionization technique that typically preserves the protonated molecule [M+H]+, aiding in the definitive determination of molecular weight. shimadzu.com

Quantification is performed by comparing the peak area of the analyte to that of an internal standard, often a deuterated fatty acid or a fatty acid not naturally present in the sample, of a known concentration. nih.gov GC-MS, particularly with single ion monitoring (SIM), offers high sensitivity and selectivity for detecting and quantifying specific fatty acids even in complex biological matrices. frontiersin.org

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis This table presents a generalized set of parameters applicable for the analysis of (10Z)-pentadec-10-enoic acid as its methyl ester.

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC Column | Polar capillary column (e.g., BPX70, Rt-2560, DB-23) | restek.comuib.no |

| Derivatization | Transesterification to Fatty Acid Methyl Ester (FAME) | tandfonline.com |

| Injection Mode | Splitless | frontiersin.org |

| Carrier Gas | Helium | rjptonline.org |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | shimadzu.com |

| MS Detection | Scan or Single Ion Monitoring (SIM) | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of fatty acids from complex mixtures, often without the need for derivatization. hplc.eu Reversed-phase (RP) HPLC is the most common mode used, where separations are based on the fatty acid's chain length and degree of unsaturation. aocs.org

In RP-HPLC, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of acetonitrile, methanol, and/or water with acid modifiers like formic or acetic acid. aocs.orgresearchgate.net (10Z)-Pentadec-10-enoic acid is separated from other fatty acids based on its hydrophobicity; retention time increases with longer chain length and decreases with a greater number of double bonds. aocs.org The cis (Z) configuration of the double bond in (10Z)-pentadec-10-enoic acid results in a less linear shape compared to its trans (E) isomer, leading to a shorter retention time on a C18 column. hplc.eu

For preparative HPLC, the goal is to isolate pure fractions of a specific fatty acid. researchgate.nettandfonline.com By carefully optimizing the mobile phase composition and using larger-scale columns, (10Z)-pentadec-10-enoic acid can be separated from its positional and geometric isomers. nih.gov The collected fractions can then be used for further structural analysis or in biological assays. Detection is commonly achieved using UV detectors at low wavelengths (around 200-210 nm) or with more universal detectors like Evaporative Light Scattering Detectors (ELSD). hplc.eu

Table 2: HPLC Parameters for Fatty Acid Separation and Purification This table outlines general conditions for the separation of underivatized fatty acids like (10Z)-pentadec-10-enoic acid.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C28 | aocs.orgjst.go.jp |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures (often with 0.1% formic or acetic acid) | researchgate.netnih.gov |

| Separation Principle | Separation by chain length and degree/geometry of unsaturation | hplc.euaocs.org |

| Detection | UV (200-210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | hplc.eu |

| Application | Analytical quantification and preparative isolation of isomers | tandfonline.comnih.gov |

Application of Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a critical tool for tracing the metabolic fate of molecules and quantifying the rates (fluxes) of metabolic pathways. Metabolic Flux Analysis (MFA) using stable isotopes, such as Carbon-13 (¹³C), can illuminate the biosynthetic pathways leading to (10Z)-pentadec-10-enoic acid. researchgate.net

The synthesis of odd-chain fatty acids, like the C15 backbone of (10Z)-pentadec-10-enoic acid, is initiated by a propionyl-CoA primer instead of the acetyl-CoA primer used for even-chain fatty acids. oup.comphysiology.org Therefore, ¹³C-labeled propionate (B1217596) is an ideal tracer to study its synthesis. nih.gov When cells or organisms are supplied with [¹³C₃]-propionate, the label is incorporated into propionyl-CoA, which then primes fatty acid synthesis. escholarship.org The subsequent elongation by two-carbon units from unlabeled acetyl-CoA results in ¹³C-labeled odd-chain fatty acids.

By measuring the mass isotopomer distribution of (10Z)-pentadec-10-enoic acid and other metabolites using MS, researchers can determine the relative contribution of propionate to its de novo synthesis. researchgate.netnih.gov This approach can reveal how different nutritional or physiological conditions affect the flux through pathways that produce propionyl-CoA (e.g., from the catabolism of certain amino acids like valine) and its subsequent utilization for odd-chain fatty acid synthesis. escholarship.org

Integration into High-Throughput Lipidomics Platforms

Lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. iapchem.org High-throughput lipidomics platforms, typically based on LC-MS or direct infusion "shotgun" methods, are capable of measuring hundreds of lipid species in a short amount of time. thermofisher.comnih.gov (10Z)-pentadec-10-enoic acid, as a free fatty acid or as a component of more complex lipids (e.g., triglycerides, phospholipids), can be detected and quantified by these platforms. ox.ac.uk

In these platforms, lipids are extracted from samples and analyzed by a high-resolution mass spectrometer. thermofisher.com The identification of (10Z)-pentadec-10-enoic acid relies on matching its accurate mass-to-charge ratio (m/z) and, in LC-MS, its retention time to known standards or database entries. thermofisher.com Publicly available lipid databases like LIPID MAPS provide crucial reference information, including a unique identifier (LMFA01030259), the exact mass, and structure for (10Z)-pentadec-10-enoic acid, which facilitates its annotation in large datasets. lipidmaps.orgcreative-proteomics.com

A significant challenge in lipidomics is the differentiation of isomers (compounds with the same chemical formula but different structures). iapchem.org The integration of chromatographic separation (LC) before MS analysis is critical for distinguishing (10Z)-pentadec-10-enoic acid from its positional isomers (e.g., (9Z)-pentadec-9-enoic acid) and geometric isomers. thermofisher.com These high-throughput methods enable researchers to study changes in the levels of (10Z)-pentadec-10-enoic acid in response to various stimuli, diseases, or genetic modifications, providing insights into its potential biological significance.

Future Directions and Emerging Research Avenues for 10z Pentadec 10 Enoic Acid

Elucidating Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of (10Z)-pentadec-10-enoic acid involves a specialized pathway that deviates from the more common even-chain fatty acid synthesis. The production of odd-chain fatty acids typically begins with a propionyl-CoA primer instead of the usual acetyl-CoA. nih.govacs.org This primer is elongated by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA. nih.govresearchgate.net The formation of the cis double bond at the tenth carbon position from the carboxyl end necessitates the action of a specific desaturase enzyme.

Future research will focus on identifying and characterizing the complete enzymatic machinery responsible for its synthesis. Key areas of investigation include:

Identification of a specific β-ketoacyl-ACP synthase (KAS) that efficiently utilizes the propionyl-CoA primer to initiate odd-chain synthesis.

Discovery and characterization of the specific fatty acid desaturase responsible for introducing the C10 cis-double bond. While various desaturases like Δ9 and Δ12 are well-studied for common fatty acids, the enzyme for this specific position on a C15 backbone is yet to be fully elucidated. nih.gov

Mapping the regulatory networks that control the expression of these biosynthetic genes. This includes understanding the role of transcription factors and signaling molecules that respond to environmental or cellular cues to modulate the production of (10Z)-pentadec-10-enoic acid. nih.gov

The primary regulatory point in fatty acid synthesis is often the enzyme acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. allen.inwikipedia.org Understanding how this regulation is coordinated with the supply of propionyl-CoA will be crucial for a complete picture of the biosynthetic pathway.

Exploring Ecophysiological Functions in Diverse Biological Niches

(10Z)-Pentadec-10-enoic acid has been identified in unique biological niches, suggesting specialized ecophysiological roles. It has been reported as a constituent of the fatty acids in the hyperthermophilic archaeon Pyrococcus furiosus, an organism that thrives at temperatures around 100°C. nih.govnih.govwikipedia.org Its presence in such an extremophile suggests a potential role in maintaining cell membrane integrity and fluidity under extreme thermal conditions.

It has also been detected in certain marine bacteria. researchgate.net The functions of odd-chain fatty acids in microorganisms are diverse, ranging from serving as precursors for antibiotics to influencing the physical properties of cell membranes. researchgate.net

Future research should aim to:

Investigate its role in membrane architecture of extremophiles like P. furiosus, determining how it contributes to the stability and function of membranes at high temperatures.

Screen a wider range of microorganisms from diverse environments (e.g., deep-sea vents, hypersaline lakes, symbiotic relationships) to identify other natural sources of this fatty acid.

Elucidate its potential signaling or defense functions. For example, related fatty acids are known to possess antifungal and antibacterial properties, a possibility that warrants investigation for (10Z)-pentadec-10-enoic acid. researchgate.net

Table 1: Known and Potential Biological Niches of (10Z)-Pentadec-10-enoic Acid

| Organism/Environment | Known/Potential Role | Reference |

|---|---|---|

| Pyrococcus furiosus (Hyperthermophilic Archaeon) | Component of cellular fatty acids; potential role in membrane stability at high temperatures. | nih.govnih.gov |

| Marine Bacteria | Identified as a constituent fatty acid; specific function unknown. | researchgate.net |

| Other Extremophiles (Hypothetical) | Potential role in adaptation to extreme environmental conditions (e.g., temperature, pressure). | N/A |

| Symbiotic Systems (Hypothetical) | Possible involvement in host-microbe signaling or defense. | N/A |

Developing Advanced Bioengineering Strategies for Targeted Production

The unique structure of (10Z)-pentadec-10-enoic acid makes it a valuable target for biotechnological production. Microbial cell factories, such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica, are promising platforms for this purpose. frontiersin.orgnih.gov Advanced bioengineering strategies can be employed to rewire the metabolism of these organisms for efficient and targeted production.

Key bioengineering approaches include:

Metabolic Funneling: Engineering pathways to increase the intracellular pool of the precursor propionyl-CoA. This can be achieved by introducing pathways that convert common metabolites like threonine or pyruvate into propionyl-CoA. frontiersin.org

Pathway Optimization: Overexpressing the key enzymes of the fatty acid synthesis pathway, particularly the specific desaturase and FAS components that favor the production of C15:1 chains. frontiersin.orgacs.org

Blocking Competing Pathways: Deleting or downregulating genes involved in β-oxidation (fatty acid degradation) and those that lead to the synthesis of other unwanted fatty acids or storage lipids. nih.govnih.gov

Heterologous Gene Expression: Introducing genes from organisms that naturally produce (10Z)-pentadec-10-enoic acid, once identified, into a robust industrial host like Y. lipolytica. nih.gov

The application of synthetic biology tools will be essential for fine-tuning gene expression and balancing metabolic fluxes to maximize yield and purity. nih.govnih.gov

Table 2: Bioengineering Strategies for (10Z)-Pentadec-10-enoic Acid Production

| Strategy | Targeted Action | Example Microbial Host | Reference |

|---|---|---|---|

| Precursor Supply Enhancement | Engineer pathways to increase propionyl-CoA availability. | Yarrowia lipolytica, Escherichia coli | frontiersin.orgresearchgate.net |

| Overexpression of Biosynthetic Genes | Increase expression of fatty acid synthase (FAS) and a specific C10-desaturase. | Yarrowia lipolytica | frontiersin.orgacs.org |

| Elimination of Competing Pathways | Delete genes for β-oxidation (e.g., POX genes) and even-chain fatty acid synthesis. | Yarrowia lipolytica | nih.gov |

| Product Release | Express thioesterases to cleave the fatty acid from the ACP, increasing free fatty acid titer. | Escherichia coli | nih.gov |

Investigating Mechanistic Interactions in Complex Cellular and Model Organism Systems

Understanding how (10Z)-pentadec-10-enoic acid interacts with cellular components is crucial for uncovering its biological significance. Preliminary research has shown that it can inhibit the IFN-γ-induced production of kynurenine (B1673888) in THP-1 human monocytic cells by 16%. caymanchem.com Kynurenine is a metabolite of the tryptophan degradation pathway, which is implicated in immune regulation. This finding suggests a potential immunomodulatory role for the fatty acid.

Future studies should expand on this by:

Elucidating the mechanism of kynurenine pathway inhibition, for instance, by testing for direct inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO).

Utilizing human cell-based disease models to screen for a broader range of activities, such as anti-inflammatory, antiproliferative, or metabolic effects. nih.gov For comparison, its saturated counterpart, pentadecanoic acid (C15:0), has demonstrated broad anti-inflammatory and antiproliferative properties in similar systems. mdpi.comnih.gov

Employing model organisms like Caenorhabditis elegans or zebrafish to study the systemic effects of (10Z)-pentadec-10-enoic acid on development, metabolism, and lifespan.

Investigating its incorporation into cellular lipids, such as phospholipids in cell membranes, and determining how this affects membrane properties and the function of membrane-bound proteins. The presence of a cis double bond at an unusual position may impact membrane fluidity and signaling lipid domains. bioscience.co.uk

These investigations will provide a deeper understanding of the molecular mechanisms underlying the biological effects of (10Z)-pentadec-10-enoic acid and could pave the way for novel applications.

Q & A

Q. How to optimize synthetic routes for this compound with high stereochemical purity?

- Methodological Answer : Catalytic cross-metathesis using Grubbs’ catalyst (e.g., 2nd generation) selectively forms the Z-alkene. Monitor reaction progress via FT-IR for C=C bond formation (∼1650 cm⁻¹). Purify via recrystallization in hexane/ethyl acetate (95:5) and confirm purity (>98%) by chiral GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.